molecular formula C11H12O4 B092306 3,5-Dimethoxycinnamic acid CAS No. 16909-11-8

3,5-Dimethoxycinnamic acid

Cat. No. B092306
CAS RN: 16909-11-8
M. Wt: 208.21 g/mol
InChI Key: VLSRUFWCGBMYDJ-ONEGZZNKSA-N
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Description

3,5-Dimethoxycinnamic acid is a derivative of cinnamic acid, which is an organic compound that plays a significant role in various biological and chemical processes. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds, such as 3,4-dimethoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, which can help infer some properties and behaviors of this compound due to structural similarities .

Synthesis Analysis

The synthesis of metal complexes with dimethoxycinnamic acid derivatives has been explored, indicating that these compounds can form stable complexes with metals such as copper(II). For instance, copper(II) complexes with 3,4-dimethoxycinnamic acid have been prepared and studied, suggesting potential synthetic pathways that could be applicable to this compound as well .

Molecular Structure Analysis

The molecular structure of dimethoxycinnamic acid derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of 3,4-dimethoxycinnamic acid has been determined, showing different polymorphs with distinct photochemical and photomechanical properties . Similarly, the structure of sinapinic acid, a related compound, has been elucidated, which forms an infinite one-dimensional chain via hydrogen bonding . These findings highlight the importance of molecular structure in the properties of these compounds.

Chemical Reactions Analysis

Dimethoxycinnamic acids undergo various chemical reactions, including photodimerization and interactions with bacterial enzymes. The solid-state photodimerization of 3,4-dimethoxycinnamic acid polymorphs has been rationalized based on molecular movement . Additionally, bacterial degradation of trimethoxycinnamic acid has been shown to produce methanol, indicating that these compounds can be metabolized by microorganisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxycinnamic acid derivatives are influenced by their molecular structures. For instance, the antimicrobial activity of copper(II) complexes of dimethoxycinnamic acids has been investigated, showing that these compounds have potential biological applications . The ability of copper(II) complexes to catalyze oxidation reactions has also been measured, which could be relevant to the properties of this compound .

Scientific Research Applications

  • Hydrogen Bonding and Topochemistry : A study by Desiraju and Sharma (1991) investigated the crystal structure of 3,5-dinitrocinnamic acid and its complex with 2,5-dimethoxycinnamic acid. They found that C–H ⋯ O hydrogen bonds influenced the symmetry of the O–H ⋯ O network in 3,5-dinitrocinnamic acid, and the complex exhibited photoreactivity in the solid state to yield a cyclobutane dimer (Desiraju & Sharma, 1991).

  • Synthesis and Biological Evaluation : Ghulam et al. (2007) synthesized 3,5-Dimethoxyhomophthalic acid from 3,5-dimethoxycinnamic acid and conducted biological evaluation experiments on the synthesized compounds, exploring their potential in medicinal chemistry (Ghulam et al., 2007).

  • Use in Mass Spectrometry : Schmidt De León et al. (2022) studied cinnamic acid derivatives, including 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid), for their efficiency as matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), demonstrating their relevance in analytical chemistry (Schmidt De León et al., 2022).

  • Photomechanical Behavior : Mishra et al. (2015) explored the crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid, a related compound, indicating its potential in photomechanical applications (Mishra et al., 2015).

  • Absorption and Pharmacokinetics : Farrell et al. (2012) studied the absorption of dimethoxycinnamic acid derivatives and their pharmacokinetic profile in human plasma following coffee consumption, highlighting their significance in food science and human health (Farrell et al., 2012).

  • Antioxidant and Anti-inflammatory Properties : Chen (2015) reviewed the pharmacokinetic, therapeutic, and protective potential of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), emphasizing its antioxidant, anti-inflammatory, and other bioactive properties (Chen, 2015).

  • Antibacterial and Antifungal Activities : Qadeer et al. (2008) synthesized 4,6-Dimethoxyhomophthalic acid from this compound and evaluated its antibacterial, antifungal, antiherbicidal, and antifungicidal activities, suggesting its utility in pharmacology and agriculture (Qadeer et al., 2008).

  • Application as Repellents : Crocker et al. (1993) and Watkins et al. (1996) explored the use of this compound as a chemical repellent for rock doves and as a seed dressing to protect against slug damage, respectively. These studies indicate its potential in pest control (Crocker et al., 1993), (Watkins et al., 1996).

  • Antimicrobial Activity of Complexes : Zoroddu and Berardi (1989) synthesized copper(II) complexes of 3,4-dimethoxyhydrocinnamic acid and studied their antimicrobial activity, revealing its importance in the development of new antimicrobial agents (Zoroddu & Berardi, 1989).

  • Thermodynamic Properties : Matos et al. (2001) determined the standard molar enthalpies of combustion for various dimethoxycinnamic acids, including 3,5- trans-dimethoxycinnamic acid, contributing to the understanding of their thermodynamic properties (Matos et al., 2001).

Safety and Hazards

3,5-Dimethoxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

There are studies on the use of 3,4-dimethoxycinnamic acid as a new matrix for enhanced low-MW compound detection by MALDI-MSI . This suggests potential future directions for the use of 3,5-Dimethoxycinnamic acid in similar applications.

properties

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSRUFWCGBMYDJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251999
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20767-04-8, 16909-11-8
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20767-04-8
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Record name 16909-11-8
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Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-dimethoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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